molecular formula C16H24FNO4S2 B2718985 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine CAS No. 2034604-86-7

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine

Cat. No. B2718985
CAS RN: 2034604-86-7
M. Wt: 377.49
InChI Key: AOELGTHLANGJJD-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals. The presence of sulfonyl groups and a fluoromethylphenyl group suggests that this compound could have unique properties that make it useful in certain chemical reactions or as a potential pharmaceutical agent .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), sulfonyl groups (S=O), and a fluoromethylphenyl group (a benzene ring with a fluorine atom and a methyl group). The exact structure would depend on the positions of these groups on the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing sulfonyl and fluoromethylphenyl groups. These groups could potentially make the compound more reactive towards nucleophiles. Additionally, the piperidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl groups and the aromatic fluoromethylphenyl group could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Biological Activities

Piperidine derivatives have been synthesized and evaluated for their biological activities. For instance, biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were developed, showcasing activity against enzymes like lipoxygenase and cholinesterase (Khalid et al., 2013). Additionally, novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and identified as promising anticancer agents (Rehman et al., 2018).

Antimicrobial and Anti-inflammatory Applications

Research on piperidine derivatives also extends to their antimicrobial and anti-inflammatory properties. A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives , demonstrating significant potency against bacterial and fungal pathogens affecting tomato plants, indicating their potential use in agricultural applications (Vinaya et al., 2009).

Anti-Cancer Research

Several compounds featuring piperidine and sulfone moieties have been evaluated for their anticancer activities . For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives carrying biologically active sulfone moieties were synthesized and showed promising activity against human breast cancer cell lines (Al-Said et al., 2011).

Corrosion Inhibition

Piperidine derivatives have also been explored for their corrosion inhibition properties . Quantum chemical and molecular dynamic simulation studies predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion, highlighting their potential application in material science and engineering (Kaya et al., 2016).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical, its mechanism would depend on the biological target. The compound could potentially interact with biological targets through the piperidine ring or the sulfonyl and fluoromethylphenyl groups .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific experimental data .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in organic synthesis or as a pharmaceutical agent .

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO4S2/c1-12(2)11-23(19,20)15-5-4-8-18(10-15)24(21,22)14-6-7-16(17)13(3)9-14/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOELGTHLANGJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)CC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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